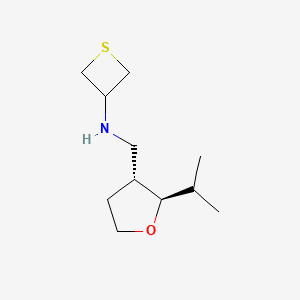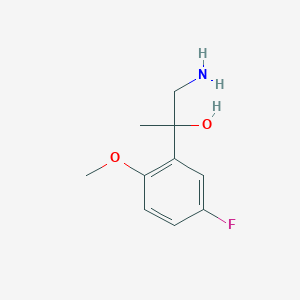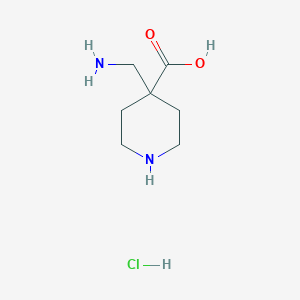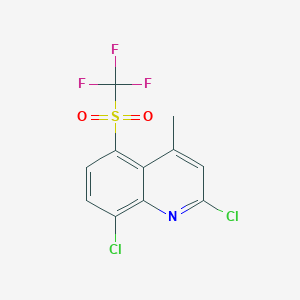
2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of two chlorine atoms, a methyl group, and a trifluoromethylsulfonyl group attached to the quinoline ring. The incorporation of the trifluoromethylsulfonyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,8-dichloroquinoline with methylating agents and trifluoromethylsulfonyl chloride in the presence of a base can yield the desired compound. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and automated reactors can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms and the trifluoromethylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while cross-coupling reactions can produce complex organic molecules with extended carbon frameworks.
Applications De Recherche Scientifique
2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, such as enzyme inhibition and protein labeling.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethylsulfonyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl group and chlorine atoms but has a pyridine ring instead of a quinoline ring.
Fluoroquinolines: These compounds contain a fluorine atom in the quinoline ring and exhibit similar chemical properties and biological activities.
Uniqueness
2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline is unique due to the presence of both chlorine atoms and the trifluoromethylsulfonyl group, which impart distinct chemical reactivity and biological activity. Its specific combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H6Cl2F3NO2S |
|---|---|
Poids moléculaire |
344.1 g/mol |
Nom IUPAC |
2,8-dichloro-4-methyl-5-(trifluoromethylsulfonyl)quinoline |
InChI |
InChI=1S/C11H6Cl2F3NO2S/c1-5-4-8(13)17-10-6(12)2-3-7(9(5)10)20(18,19)11(14,15)16/h2-4H,1H3 |
Clé InChI |
CEMHRQTVZTZGFU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C(C=CC(=C12)S(=O)(=O)C(F)(F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5AR,6R,6aS)-tert-butyl 3-chloro-5-oxo-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B12988721.png)
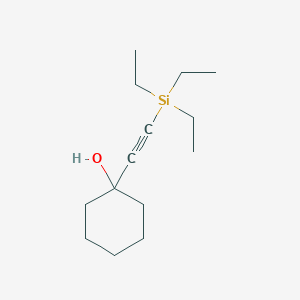
![2-(Tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B12988727.png)
![(1S,3R,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B12988730.png)
![3-(4-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12988738.png)

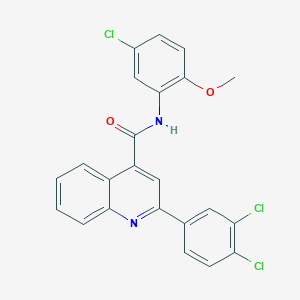
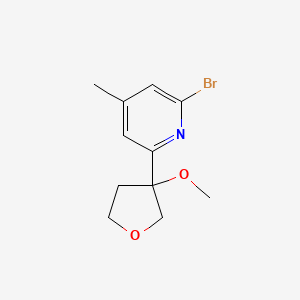
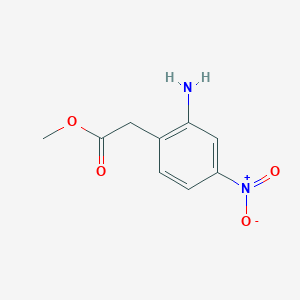
![tert-Butyl (R)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12988764.png)
